

Biotin-C5-amino-C5-amino: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Biotin-C5-amino-C5-amino*

Cat. No.: *B016543*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C5-amino-C5-amino, also known by its systematic IUPAC name 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid, is a bifunctional linker molecule widely utilized in bioconjugation, proteomics, and drug discovery. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, and a flexible linker arm terminating in a carboxylic acid, facilitating covalent attachment to various molecules. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The chemical structure of **Biotin-C5-amino-C5-amino** consists of three key components: the biotin group, a diamino pentyl linker, and a terminal pentanoic acid. The linker is composed of two 6-aminohexanoic acid units linked by an amide bond. This extended linker provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance in binding assays.

Chemical Identifiers:

- CAS Number: 89889-51-0

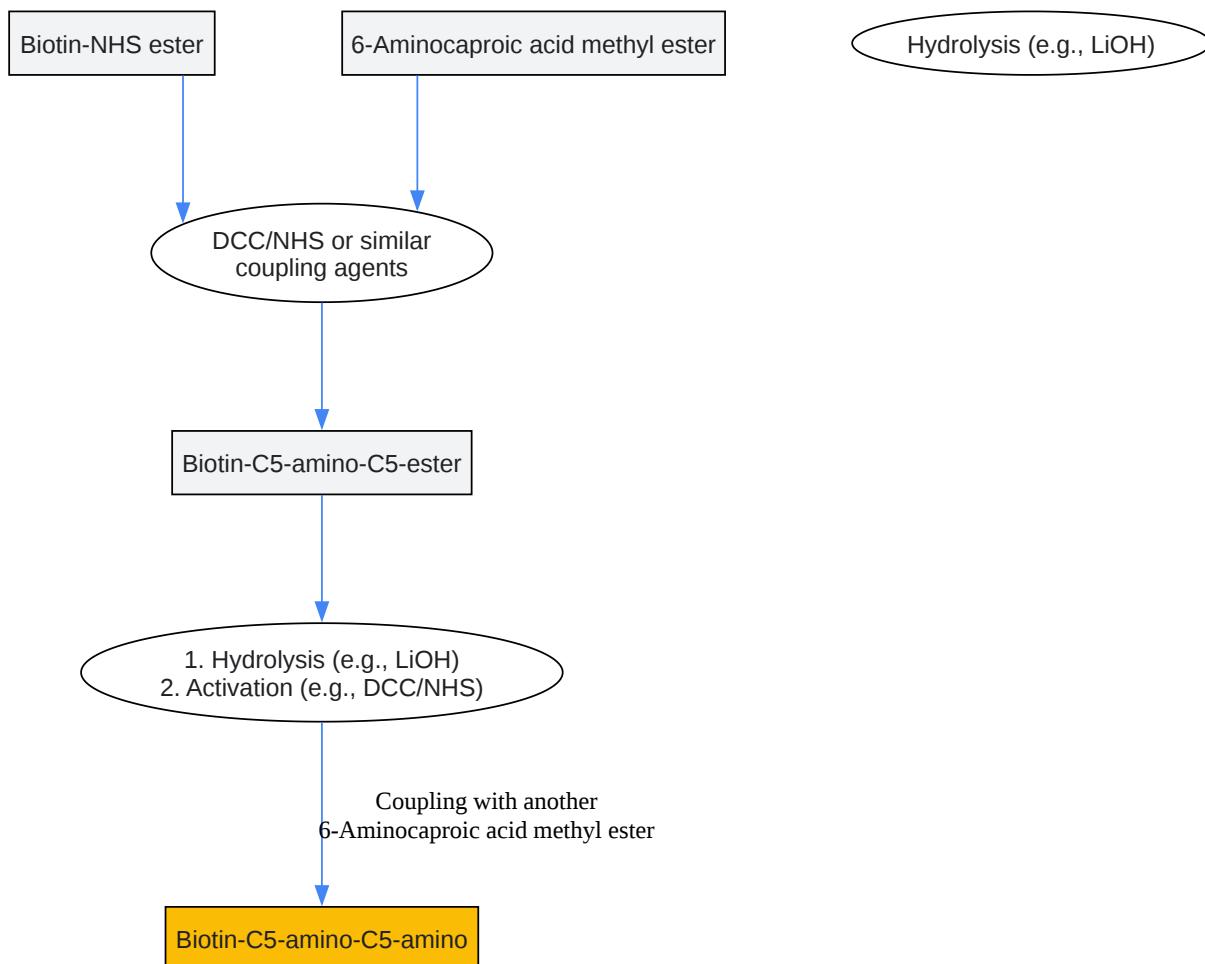
- Molecular Formula: C₂₂H₃₈N₄O₅S
- Molecular Weight: 470.63 g/mol
- SMILES: O=C(O)CCCCNC(CCCCNC(CCCC[C@@H]1SC--INVALID-LINK--([H])NC2=O)=O)=O

Quantitative Data Summary:

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₈ N ₄ O ₅ S	
Molecular Weight	470.63 g/mol	
Purity	≥98%	
Appearance	White to off-white solid	
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	

Synthesis

While a specific, detailed synthesis protocol for **Biotin-C5-amino-C5-amino** is not readily available in the searched literature, a plausible synthetic route can be inferred from standard organic chemistry principles, particularly peptide coupling reactions. The synthesis would likely involve a stepwise amide bond formation. A potential synthetic workflow is outlined below.



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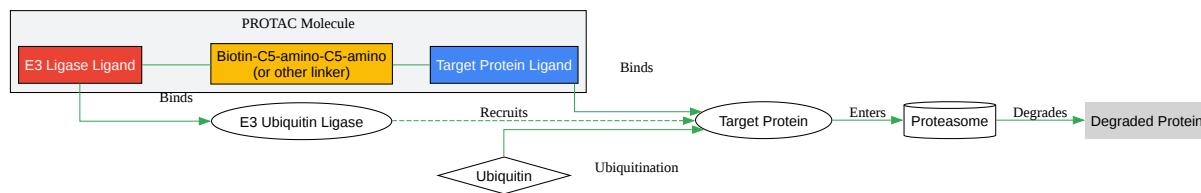
Caption: Plausible synthetic workflow for **Biotin-C5-amino-C5-amino**.

Applications in Research and Drug Development

The primary application of **Biotin-C5-amino-C5-amino** is as a linker in the development of bioconjugates. Its ability to be incorporated into larger molecules makes it a valuable tool in various research and therapeutic areas.

PROTACs

Biotin-C5-amino-C5-amino is classified as an alkyl chain-based PROTAC linker. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation and distance between the E3 ligase-binding moiety and the target protein-binding moiety.



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Caption: General mechanism of action for a PROTAC.

Antibody-Drug Conjugates (ADCs)

Similar to its role in PROTACs, the structural motifs within **Biotin-C5-amino-C5-amino** are relevant to the design of linkers for Antibody-Drug Conjugates (ADCs). ADCs utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells. The linker in an ADC connects the antibody to the cytotoxic payload and plays a critical role in the stability and efficacy of the conjugate.

Experimental Protocols

While specific protocols for the use of **Biotin-C5-amino-C5-amino** are not detailed in the provided search results, general protocols for the biotinylation of proteins using carboxyl-reactive linkers can be adapted. The terminal carboxylic acid of **Biotin-C5-amino-C5-amino** can be coupled to primary amines on a target molecule using carbodiimide chemistry.

Protocol: Biotinylation of a Protein via Amine Coupling to **Biotin-C5-amino-C5-amino**

This protocol describes the general steps for conjugating **Biotin-C5-amino-C5-amino** to a protein containing accessible primary amine residues (e.g., lysine side chains).

Materials:

- **Biotin-C5-amino-C5-amino**
- Target protein in an amine-free buffer (e.g., MES or PBS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

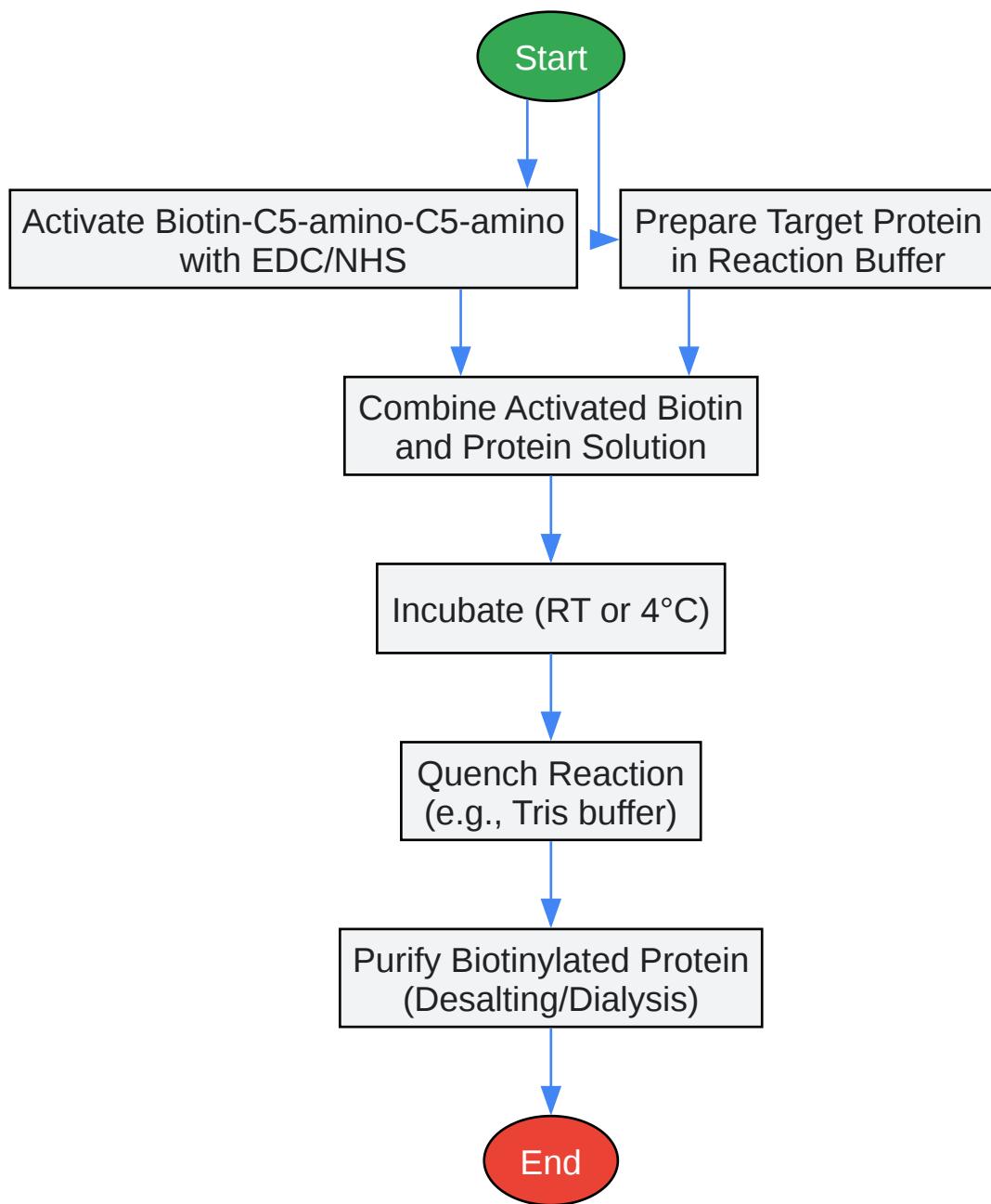
Procedure:

- Activation of **Biotin-C5-amino-C5-amino**:
 - Dissolve **Biotin-C5-amino-C5-amino** in an appropriate solvent (e.g., DMSO or DMF).
 - In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.
 - Add the EDC/NHS solution to the **Biotin-C5-amino-C5-amino** solution. The molar ratio of EDC and NHS to the biotin linker should be optimized, but a 1.5- to 2-fold excess is a

common starting point.

- Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester activated biotin linker.
- Biotinylation Reaction:
 - Prepare the target protein in the Reaction Buffer at a suitable concentration (typically 1-10 mg/mL).
 - Add the activated **Biotin-C5-amino-C5-amino** solution to the protein solution. The molar excess of the biotin linker to the protein will determine the degree of labeling and should be optimized for the specific application. A 10- to 50-fold molar excess is a common starting range.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Stop the reaction by adding the Quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS-activated biotin linker.
 - Incubate for 15-30 minutes at room temperature.
 - Remove the excess, unreacted biotinylation reagent and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis.

Workflow for Protein Biotinylation:



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Caption: General workflow for protein biotinylation.

Conclusion

Biotin-C5-amino-C5-amino is a versatile and valuable tool for researchers in the life sciences and drug discovery. Its well-defined structure, featuring a high-affinity biotin tag and a flexible linker with a reactive carboxyl terminus, enables its use in a wide range of bioconjugation

applications. The growing interest in targeted protein degradation has highlighted the importance of linkers like **Biotin-C5-amino-C5-amino** in the design and synthesis of novel PROTACs. The experimental protocols outlined in this guide provide a foundation for the successful application of this reagent in the laboratory.

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